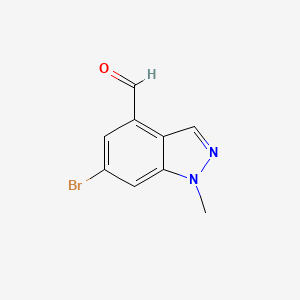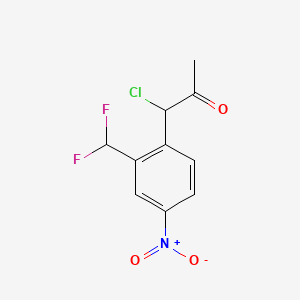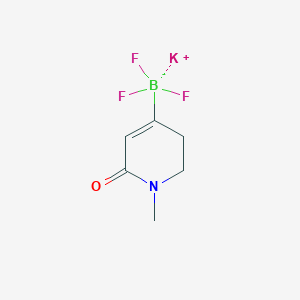
(4AS,5R,8aS)-decahydroquinoxalin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4AS,5R,8aS)-decahydroquinoxalin-5-ol is a chemical compound with a unique structure that includes a decahydroquinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,5R,8aS)-decahydroquinoxalin-5-ol typically involves the hydrogenation of quinoxaline derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective reduction of the quinoxaline ring to the decahydroquinoxaline structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity of the final product. The reaction parameters are optimized to minimize by-products and ensure cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
(4AS,5R,8aS)-decahydroquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated decahydroquinoxaline derivatives.
Substitution: Various substituted decahydroquinoxaline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4AS,5R,8aS)-decahydroquinoxalin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4AS,5R,8aS)-decahydroquinoxalin-5-ol involves its interaction with specific molecular targets. The hydroxyl group at the 5-position plays a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Decahydroquinoxaline: Lacks the hydroxyl group at the 5-position.
Quinoxaline: Contains a fully unsaturated quinoxaline ring.
Tetrahydroquinoxaline: Partially hydrogenated quinoxaline derivative.
Uniqueness
(4AS,5R,8aS)-decahydroquinoxalin-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
(4aS,5R,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxalin-5-ol |
InChI |
InChI=1S/C8H16N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h6-11H,1-5H2/t6-,7+,8-/m0/s1 |
Clave InChI |
BYIVQCRDRHMIRG-RNJXMRFFSA-N |
SMILES isomérico |
C1C[C@H]2[C@@H]([C@@H](C1)O)NCCN2 |
SMILES canónico |
C1CC2C(C(C1)O)NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


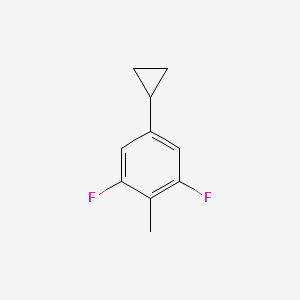
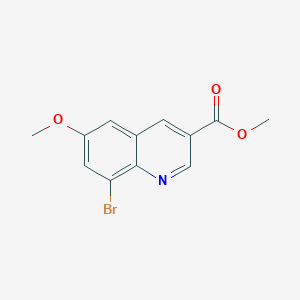
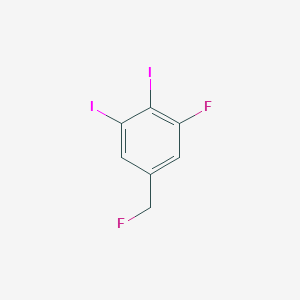
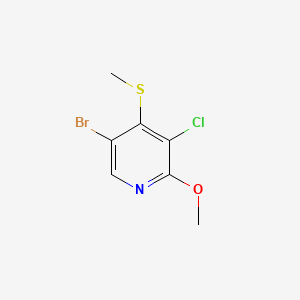
![Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14036477.png)
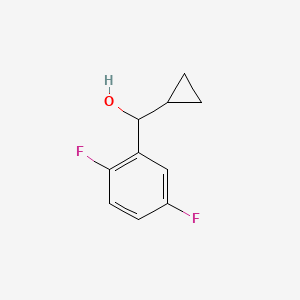
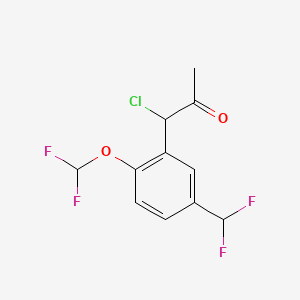
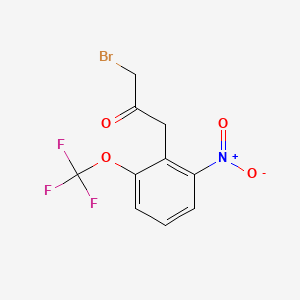
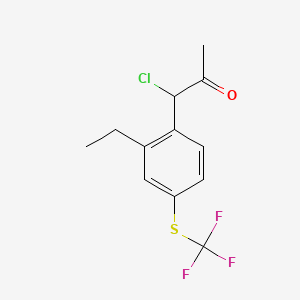
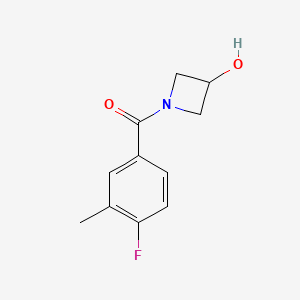
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
